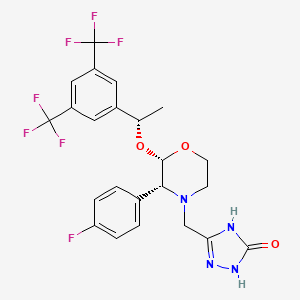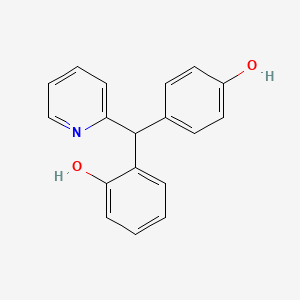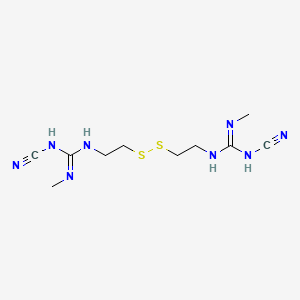
Fingolimod Impurity 13
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fingolimod Impurity 13 is a byproduct formed during the synthesis of Fingolimod, a sphingosine 1-phosphate receptor modulator used primarily in the treatment of multiple sclerosis. This impurity is significant in the pharmaceutical industry as it can affect the purity, efficacy, and safety of the final drug product. Understanding and controlling the levels of such impurities is crucial for ensuring the quality of pharmaceutical formulations.
Mechanism of Action
Target of Action
Fingolimod primarily targets the sphingosine 1-phosphate receptors (S1PRs) on lymphocytes, which are a type of blood cell involved in the immune system . The active metabolite of Fingolimod, known as Fingolimod-phosphate, binds to these receptors .
Mode of Action
Fingolimod acts by modulating the sphingosine 1-phosphate receptors. Once lymphocytes have bound to Fingolimod, they are unable to leave lymph nodes and in turn are unable to enter blood vessels . This prevents the lymphocytes from moving to the central nervous system and contributing to the autoimmune response in multiple sclerosis .
Biochemical Pathways
Fingolimod affects several biochemical pathways. It is a structural analogue of sphingosine and undergoes phosphorylation by sphingosine kinase 2 to form Fingolimod phosphate . This compound then binds to extracellular G protein-coupled receptors, sphingosine 1-phosphates, and prevents the release of lymphocytes from lymphoid tissues .
Pharmacokinetics
Fingolimod is efficiently absorbed, with an oral bioavailability of >90%, and its absorption is unaffected by dietary intake . Fingolimod and Fingolimod phosphate have a half-life of 6–9 days, and steady-state pharmacokinetics are reached after 1–2 months of daily dosing . Fingolimod is extensively metabolized, with biotransformation occurring via three main pathways: reversible phosphorylation to Fingolimod phosphate, hydroxylation and oxidation to yield a series of inactive carboxylic acid metabolites, and formation of non-polar ceramides .
Result of Action
Fingolimod has several molecular and cellular effects. It inhibits histone deacetylases, transient receptor potential cation channel subfamily M member 7 (TRMP7), cytosolic phospholipase A2α (cPLA2α), reduces lysophosphatidic acid (LPA) plasma levels, and activates protein phosphatase 2A (PP2A) . Furthermore, Fingolimod induces apoptosis, autophagy, cell cycle arrest, epigenetic regulations, macrophages M1/M2 shift and enhances BDNF expression .
Action Environment
The action, efficacy, and stability of Fingolimod can be influenced by various environmental factors. For instance, the pharmacokinetics of Fingolimod are unaffected by renal impairment or mild-to-moderate hepatic impairment. Exposure to fingolimod is increased in patients with severe hepatic impairment . No clinically relevant effects of age, sex or ethnicity on the pharmacokinetics of Fingolimod have been observed .
Biochemical Analysis
Cellular Effects
It is hypothesized that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely to exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
It is likely that it may have effects on metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Fingolimod Impurity 13 typically involves a multi-step synthetic process. One common method starts with m-bromophenylethyl alcohol as the initial raw material. The process involves four main steps:
Step 1: The initial raw material undergoes a reaction with a suitable reagent to form an intermediate compound.
Step 2: The intermediate compound is then subjected to further chemical reactions, including oxidation and substitution, to form another intermediate.
Step 3: This intermediate is then reacted with imidazole, triphenylphosphine, and iodine in anhydrous tetrahydrofuran at low temperatures, followed by gradual heating to room temperature.
Step 4: The final product, this compound, is obtained through purification by column chromatography.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for the separation and purification of the impurity from the main product .
Chemical Reactions Analysis
Types of Reactions: Fingolimod Impurity 13 can undergo various chemical reactions, including:
Oxidation: The impurity can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The impurity can undergo nucleophilic or electrophilic substitution reactions depending on the reagents used.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehalogenated compounds .
Scientific Research Applications
Comparison with Similar Compounds
- Fingolimod Hexyl Homolog
- Fingolimod Heptyl Homolog
- Fingolimod Nonyl Homolog
- Fingolimod Decyl Homolog
- 3-Phenethyl Fingolimod Analog
- 2-Phenethyl Fingolimod Analog
Comparison: Fingolimod Impurity 13 is unique in its specific chemical structure and formation pathway. While other similar compounds share structural similarities, they differ in their side chains and functional groups. These differences can lead to variations in their chemical properties, biological activities, and potential impurities formed during synthesis .
Properties
CAS No. |
882691-14-7 |
|---|---|
Molecular Formula |
C21H35NO3 |
Molecular Weight |
349.51 |
Appearance |
White Solid |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
Benzenebutanoic acid, α-amino-α-(hydroxymethyl)-4-octyl-, ethyl ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3S,6S)-6-[2-[[(2S)-2-Benzyl-3-[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoyl]amino]acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B601764.png)
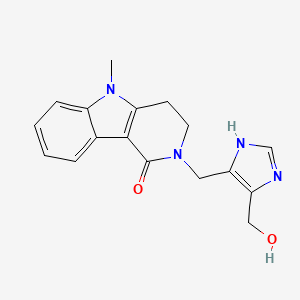
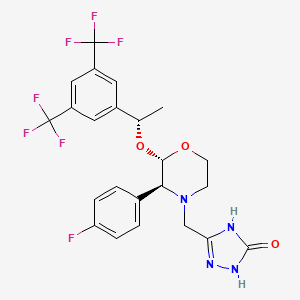
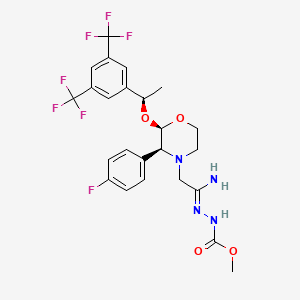
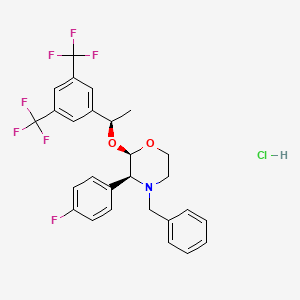
![(2S,3R)-2-[(1S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine](/img/structure/B601770.png)
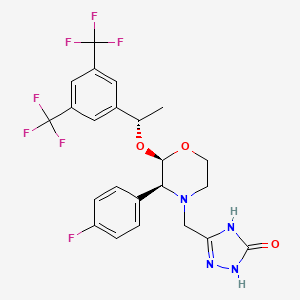

![5-[[(2S,3R)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)-4-morpholinyl]methyl]-1,2-dihydro-1,2,4-triazol-3-one](/img/structure/B601776.png)
